N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide
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Overview
Description
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chlorophenyl and sulfonyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-aminobenzamide.
Sulfonylation: The 4-aminobenzamide undergoes sulfonylation with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonylated intermediate is then coupled with 4-chloroaniline using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group could play a role in binding to the active site of enzymes, while the chlorophenyl group might enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(4-Chlorophenyl)-4-aminobenzamide: Similar structure but without the sulfonyl group.
N-(4-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to the combination of the chlorophenyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
90234-06-3 |
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Molecular Formula |
C16H17ClN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11(2)23(21,22)19-15-7-3-12(4-8-15)16(20)18-14-9-5-13(17)6-10-14/h3-11,19H,1-2H3,(H,18,20) |
InChI Key |
QDFVSSKISSVJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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